molecular formula C46H56N2O14 B610445 Reprimun CAS No. 41776-67-4

Reprimun

Cat. No.: B610445
CAS No.: 41776-67-4
M. Wt: 860.95
InChI Key: SYTUVFMLCUYKEL-BIEXLURBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reprimun (1246-EH) is a rifamycin SV derivative developed as an immunomodulatory agent for treating advanced mediastino-pulmonary sarcoidosis. Its therapeutic mechanism involves modulating immune responses, evidenced by normalization of serum immunoglobulin (IgG, IgA) and complement (C3) levels, which correlates with clinical improvement in sarcoidosis . Administered at 10–15 mg/kg in cyclical regimens (2–6 weeks per cycle), this compound demonstrated efficacy in resolving pulmonary lesions, improving respiratory function, and achieving remission in 95% of treatment-naïve patients and 78% of corticotherapy-resistant cases . Unlike corticosteroids, this compound avoids adverse effects such as adrenal suppression, obesity, and gastric ulcers, making it a safer long-term option .

Properties

CAS No.

41776-67-4

Molecular Formula

C46H56N2O14

Molecular Weight

860.95

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-2-phenoxyethoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C46H56N2O14/c1-23-14-13-15-24(2)45(56)48-36-31(22-47-60-21-20-58-30-16-11-10-12-17-30)40(53)33-34(41(36)54)39(52)28(6)43-35(33)44(55)46(8,62-43)59-19-18-32(57-9)25(3)42(61-29(7)49)27(5)38(51)26(4)37(23)50/h10-19,22-23,25-27,32,37-38,42,50-54H,20-21H2,1-9H3,(H,48,56)/b14-13+,19-18+,24-15+,47-22+

InChI Key

SYTUVFMLCUYKEL-BIEXLURBSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCOC5=CC=CC=C5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Reprimun; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Comparison: Reprimun vs. Corticosteroids (e.g., Prednisone)

Corticosteroids, the traditional first-line therapy for sarcoidosis, suppress inflammation systemically but are associated with significant side effects. This compound offers distinct advantages:

Parameter This compound Prednisone
Efficacy 95% remission in naïve patients 60–70% remission
Adverse Effects No adrenal deficiency, ulcers, or obesity High risk of osteoporosis, hyperglycemia, and immunosuppression
Treatment Duration 6–12 months (3–6 cycles) Often indefinite or prolonged use
Immunomodulation Normalizes IgG, IgA, C3 levels Broad immunosuppression

This compound’s targeted immunomodulation reduces relapse rates and avoids the metabolic complications of corticosteroids .

Structural Comparison: this compound vs. Rifamycin SV Derivatives

This compound belongs to the ansamycin antibiotic class, sharing structural similarities with rifampicin and rifabutin. However, its therapeutic application diverges:

Compound Primary Use Mechanism Key Differentiator
This compound Sarcoidosis Immunomodulation via cytokine regulation No antibacterial activity
Rifampicin Tuberculosis, bacterial infections Inhibits bacterial RNA polymerase Lacks immunomodulatory effects
Rifabutin MAC infections Similar to rifampicin Used prophylactically in immunocompromised patients

While structurally related, this compound’s unique substitution (1246-EH) confers specificity for immune dysregulation in sarcoidosis without antimicrobial activity .

Comparison with Other Immunomodulators (e.g., Methotrexate)

Methotrexate, a second-line agent for sarcoidosis, differs mechanistically and in safety profile:

Parameter This compound Methotrexate
Mechanism Cytokine modulation, C3 normalization Dihydrofolate reductase inhibition
Administration Oral or IV cycles Weekly oral/IV
Toxicity Minimal side effects Hepatotoxicity, myelosuppression
Efficacy in Advanced Disease Effective in fibrosis-resistant cases Limited efficacy in severe pulmonary involvement

This compound’s safety profile and efficacy in advanced disease position it as a preferable alternative for corticotherapy-resistant patients .

Research Findings and Clinical Implications

  • Immunological Impact: this compound restores Th1/Th2 balance in sarcoidosis, resolving granulomatous inflammation without systemic immunosuppression .
  • Combination Therapy : this compound synergizes with low-dose prednisone, enhancing efficacy while mitigating steroid toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reprimun
Reactant of Route 2
Reactant of Route 2
Reprimun

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.